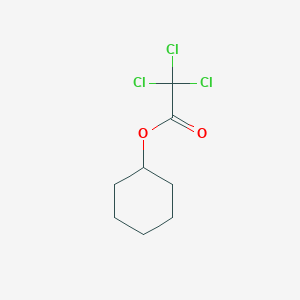![molecular formula C12H10Cl2N4O B14661326 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one CAS No. 51379-86-3](/img/structure/B14661326.png)
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrimidinone core with a dichlorophenylmethylidene hydrazinyl substituent, making it a subject of interest in organic chemistry and medicinal research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one typically involves the condensation of 2,6-dichlorobenzaldehyde with 4-methyl-6-hydrazinylpyrimidin-2-one under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of an acid catalyst like hydrochloric acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(2Z)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-1H-pyrimidin-4-one
- 3-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-5-one
Uniqueness
Compared to similar compounds, 2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one stands out due to its specific substitution pattern and the presence of the pyrimidinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
51379-86-3 |
|---|---|
Formule moléculaire |
C12H10Cl2N4O |
Poids moléculaire |
297.14 g/mol |
Nom IUPAC |
2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H10Cl2N4O/c1-7-5-11(19)17-12(16-7)18-15-6-8-9(13)3-2-4-10(8)14/h2-6H,1H3,(H2,16,17,18,19)/b15-6- |
Clé InChI |
HOXBNCVGPHHSBB-UUASQNMZSA-N |
SMILES isomérique |
CC1=CC(=O)NC(=N1)N/N=C\C2=C(C=CC=C2Cl)Cl |
SMILES canonique |
CC1=CC(=O)NC(=N1)NN=CC2=C(C=CC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


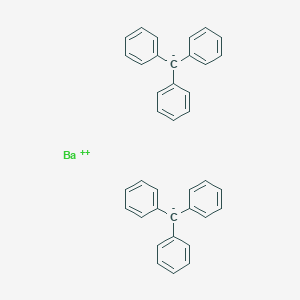
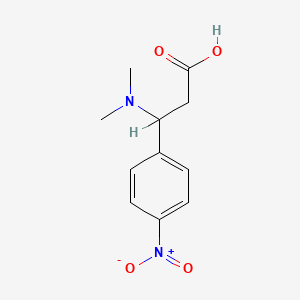
![4,4'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14661256.png)
![(8-Hydroxy-2-azabicyclo[3.3.1]non-2-yl)(phenyl)methanone](/img/structure/B14661274.png)
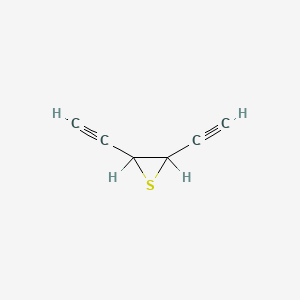
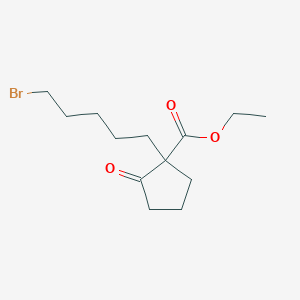
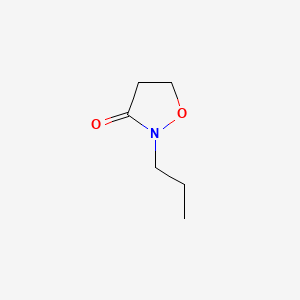


![6,9-Dimethyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14661302.png)
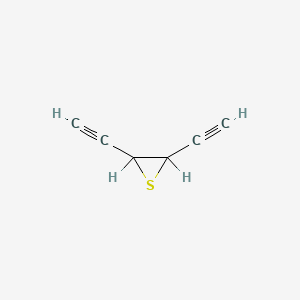
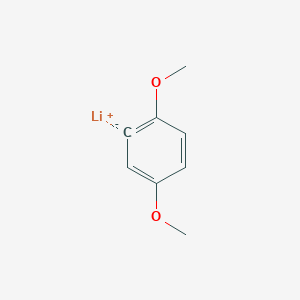
![4-Butylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14661312.png)
